molecular formula C14H20Cl2N2O2 B1619290 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone CAS No. 23019-38-7

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone

Cat. No. B1619290
CAS RN: 23019-38-7
M. Wt: 319.2 g/mol
InChI Key: OQOOCJFEYRUERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone” is a chemical compound . Photolysis of this compound at 254 nm or 300–500 nm produces the corresponding cyclized products via the electron transfer-proton transfer sequence in a variety of solvents in quantitative yields within 10 minutes .


Synthesis Analysis

The synthesis of “2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone” involves photolysis at specific wavelengths. When photolysis is performed at 254 nm or 300–500 nm, it produces cyclized products via an electron transfer-proton transfer sequence .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

  • Amino-substituted p-benzoquinones have been designed and synthesized based on the antineoplastic activity observed in similar compounds. Although none exhibited inhibitory activity against P388 leukemia, specific dichloro and dibromo compounds demonstrated inhibitory effects against human colon adenocarcinoma in vitro and leukemia L1210 screening. Another compound showed activity against Neisseria catarrhalis, indicating potential in antimicrobial and anticancer applications (Mathew, Zee-Cheng, & Cheng, 1986).

Material Science and Supramolecular Chemistry

  • In material science, compounds structurally related to 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone, like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, have been used to form bifurcated hydrogen bonds with other molecules, leading to new types of supramolecular synthons. These compounds contribute to the development of novel crystal engineering strategies and the exploration of their unique properties in constructing molecular chains and zigzag tapes (Zaman, Tomura, & Yamashita, 1999).

Environmental Chemistry

  • Related research has also looked into the characterization and determination of chloro- and bromo-benzoquinones as new disinfection byproducts in drinking water. This involves the development of analytical techniques for the detection of these compounds, which are suspected bladder carcinogens and likely produced during water disinfection processes. The methodology developed can aid in understanding the occurrence, formation pathways, and control of these compounds in drinking water systems (Zhao et al., 2010).

Polymer Science

  • Binuclear complexes involving 2,5-disubstituted amino-p-benzoquinone-nickel(II) have shown high activities for ethylene polymerization without any cocatalysts, leading to the production of high-molecular-weight, moderately branched polyethylene. This research has implications for the development of new catalytic systems in polymer production (Zhang & Jin, 2003).

Mechanism of Action

The mechanism of action for “2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone” involves photolysis at specific wavelengths. The electron transfer-proton transfer sequence is triggered when photolysis occurs at 254 nm or 300–500 nm, leading to the formation of cyclized products .

properties

IUPAC Name

2,5-dichloro-3,6-bis(diethylamino)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-5-17(6-2)11-9(15)14(20)12(10(16)13(11)19)18(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOOCJFEYRUERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)C(=C(C1=O)Cl)N(CC)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308360
Record name 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone

CAS RN

23019-38-7
Record name NSC203249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Reactant of Route 3
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Reactant of Route 5
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.